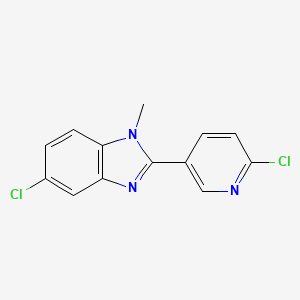

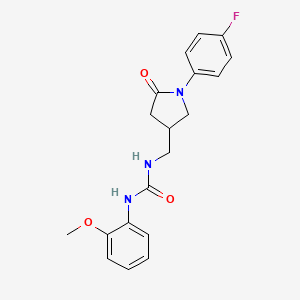

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

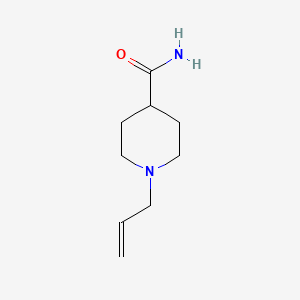

The compound is a derivative of 1,8-naphthyridine, which is a heterocyclic compound . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,8-Naphthyridines can undergo various chemical reactions. For instance, they can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds structurally related to Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate have been synthesized and evaluated for their antibacterial properties. For example, Santilli et al. synthesized a series of naphthyridine carboxylic acid esters, carbonitriles, and carboxamides, finding that some derivatives protected against E. coli and other gram-negative bacteria, suggesting a potential pro-drug mechanism (Santilli, Scotese, & Yurchenco, 1975).

Retinoidal Activity

Kagechika et al. discussed the structure-activity relationships of aromatic amides, including (arylcarboxamido)benzoic acids, which possess potent retinoidal activities. This indicates the importance of specific substituents and their positioning for eliciting biological activities, which could be relevant for compounds structurally similar to Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (Kagechika et al., 1988).

Novel Heterocyclic Systems

Research by Deady and Devine introduced new heterocyclic systems derived from aminonaphthyridinones, showcasing the versatility of naphthyridine derivatives in synthesizing novel compounds with potential chemical and biological applications (Deady & Devine, 2006).

Anticancer Agents

A homologous series of benzonaphthyridine compounds, including structures related to Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate, were evaluated for their anti-cancer properties, demonstrating the potential of naphthyridine derivatives in oncology (Lukka, Paxton, Kestell, & Baguley, 2012).

Antibacterial Activity against MRSA

Matarlo et al. discussed compounds inhibiting MenB in the bacterial menaquinone biosynthesis pathway, showcasing the antibacterial potential against MRSA, highlighting the therapeutic relevance of structural motifs found in Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (Matarlo et al., 2016).

Future Directions

The future directions in the study of 1,8-naphthyridines and their derivatives would likely involve the development of more ecofriendly, safe, and atom-economical approaches to their synthesis . Additionally, further exploration of their biological activities and potential applications in medicinal chemistry and materials science could be expected .

properties

IUPAC Name |

butyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-4-12-28-21(27)14-7-9-16(10-8-14)23-19(25)17-13-15-6-5-11-22-18(15)24(2)20(17)26/h5-11,13H,3-4,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFJXRHBLFIBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2775604.png)